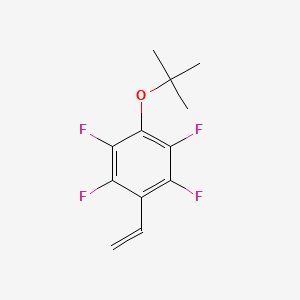

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

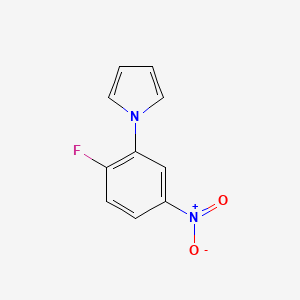

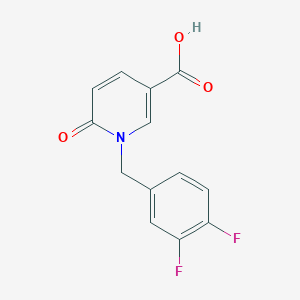

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is a chemical compound that is part of the styrene family, characterized by a tert-butoxy group attached to the aromatic ring which is also substituted with four fluorine atoms. This structure suggests that the compound could exhibit unique physical and chemical properties due to the presence of the bulky tert-butoxy group and the highly electronegative fluorine atoms.

Synthesis Analysis

The synthesis of poly(4-tert-butoxystyrene) (O) is mentioned in the context of its hydrolysis to poly(4-hydroxystyrene) (H). The process involves a strong acid to convert the tert-butoxystyrene into the hydroxystyrene derivative. This transformation is part of a study on the molecular characteristics of the polymer upon hydrolysis and the monomer sequence of the resulting copolymers .

Molecular Structure Analysis

The molecular structure of related compounds, such as the p-tert-butyltetrahomodioxacalix arene, has been investigated using NMR techniques and single-crystal X-ray diffraction. These methods provide detailed information about the conformation and stability of the compounds in solution and in the solid state. Although not directly about 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene, these techniques are relevant for analyzing the molecular structure of similar compounds .

Chemical Reactions Analysis

The hydrolysis reaction of poly(4-tert-butoxystyrene) to form poly(4-hydroxystyrene) and its copolymers is a key chemical reaction involving the tert-butoxystyrene monomer. The reaction is found to occur uniformly, as evidenced by MALDI-TOF mass spectrometry and 1H NMR, indicating a consistent conversion rate. The monomer sequence in the resulting copolymers is statistically distributed, as revealed by 13C NMR .

Physical and Chemical Properties Analysis

The physical properties of the copolymers derived from 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene, such as morphology, have been studied using transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS). These studies show that the partially hydrolyzed copolymers can form lamellar and cylindrical structures, which are influenced by the statistical distribution of hydrolysis and the localized distribution of the hydroxystyrene sequence .

Aplicaciones Científicas De Investigación

1. Polymer Synthesis and Surface Properties

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene derivatives are used in polymer synthesis. For example, 2,3,5,6-Tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)styrene (TF(F5)S) and its analogous compounds are prepared via nucleophilic substitution and used in atom transfer radical polymerization (ATRP) to produce materials with low surface energy. These polymers show diverse thermal properties based on their molecular weight and exhibit phase separation in block copolymers, making them useful in surface coating and material science applications (Borkar et al., 2004).

2. Organic Radical Generation

Derivatives of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene can be involved in the generation of stable free radicals, such as N-tert-Butoxy-1-aminopyrenyl radicals. These radicals display unique electronic structures and magnetic characteristics, which can be explored for applications in magnetic resonance imaging (MRI) and other areas of magnetic research (Miura et al., 2002).

3. Halogen Bonding Interactions

Compounds related to 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene, such as 1,4-diiodooctafluorobutane, exhibit halogen bonding with potassium tert-butoxide. This interaction leads to the formation of a structurally characterized halogen bonding network involving anionic oxygen donor atoms. Such findings contribute to the understanding of halogen bonding in chemical synthesis and material science (Xu et al., 2015).

4. Group 4 Metal Chemistry

The tert-butoxides of group 4 metals, which include derivatives of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene, are studied for their unique chemical properties. They are synthesized using tri-tert-butoxystannate as a chelating tridentate ligand, leading to a variety of group 4 tert-butoxides. These compounds, characterized by their coordination geometries and Lewis acidity, contribute to the field of organometallic chemistry and catalysis (Njua et al., 2010).

Mecanismo De Acción

Mode of Action

The compound interacts with its targets by undergoing homolytic cleavage to form radicals. These radicals then initiate a chain reaction by reacting with monomers, leading to the propagation of the polymer chain. The tert-butoxy group stabilizes the radical intermediate, making the reaction more efficient .

Biochemical Pathways

In the context of polymerization, the biochemical pathways involve the initiation, propagation, and termination phases of radical chain reactions. The initiation phase involves the formation of radicals, which then react with monomers during the propagation phase to form long polymer chains. The termination phase occurs when two radical species combine, ending the chain reaction .

Pharmacokinetics

While pharmacokinetics typically refer to the absorption, distribution, metabolism, and excretion (ADME) of drugs, in the case of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene, the focus is on its stability and reactivity in the reaction medium. The compound’s tert-butoxy group enhances its solubility and stability, ensuring efficient radical formation and propagation in the polymerization process .

Action Environment

Environmental factors such as temperature, solvent, and the presence of other reactive species significantly influence the efficacy and stability of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene. Higher temperatures can enhance the rate of radical formation, while the choice of solvent can affect the solubility and reactivity of the compound. Additionally, the presence of inhibitors or other reactive species can terminate the radical chain reaction prematurely, affecting the overall efficiency of the polymerization process .

: Chemistry LibreTexts - Radical Chain Reactions : Wikipedia - tert-Butyloxycarbonyl Protecting Group

Safety and Hazards

Direcciones Futuras

The future directions for research on similar compounds could involve the development of more efficient and sustainable synthesis methods . Additionally, further studies on the thermal decomposition of these compounds could provide valuable insights into their reactivity and potential applications .

Propiedades

IUPAC Name |

1-ethenyl-2,3,5,6-tetrafluoro-4-[(2-methylpropan-2-yl)oxy]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F4O/c1-5-6-7(13)9(15)11(10(16)8(6)14)17-12(2,3)4/h5H,1H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKPOBGCHDVVRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C(=C(C(=C1F)F)C=C)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382015 |

Source

|

| Record name | 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |

CAS RN |

343305-41-9 |

Source

|

| Record name | 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

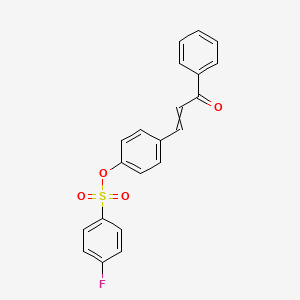

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

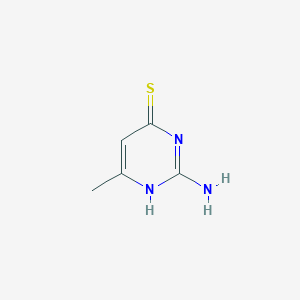

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

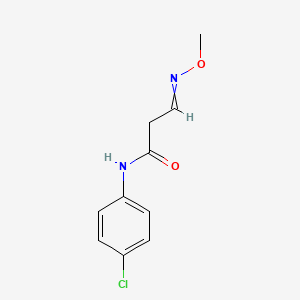

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)